molecular formula C37H50N8O9 B14216323 L-Lysyl-L-alanyl-L-tryptophyl-L-phenylalanyl-L-alanyl-L-glutamic acid CAS No. 824958-98-7

L-Lysyl-L-alanyl-L-tryptophyl-L-phenylalanyl-L-alanyl-L-glutamic acid

Katalognummer: B14216323
CAS-Nummer: 824958-98-7
Molekulargewicht: 750.8 g/mol
InChI-Schlüssel: ZNAXNNQUVQQUDU-SBTOKBSGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Lysyl-L-alanyl-L-tryptophyl-L-phenylalanyl-L-alanyl-L-glutamic acid is a peptide compound composed of six amino acids: lysine, alanine, tryptophan, phenylalanine, alanine, and glutamic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-alanyl-L-tryptophyl-L-phenylalanyl-L-alanyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Lysyl-L-alanyl-L-tryptophyl-L-phenylalanyl-L-alanyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The tryptophan and phenylalanine residues can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Disulfide bonds, if present, can be reduced using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid residues can be substituted using specific reagents to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

    Substitution: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.

Wissenschaftliche Forschungsanwendungen

L-Lysyl-L-alanyl-L-tryptophyl-L-phenylalanyl-L-alanyl-L-glutamic acid has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and nanotechnology applications.

Wirkmechanismus

The mechanism of action of L-Lysyl-L-alanyl-L-tryptophyl-L-phenylalanyl-L-alanyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. For example, it may interact with cell surface receptors, leading to changes in cellular behavior and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Lysyl-L-alanyl-L-tryptophyl-L-phenylalanyl-L-alanyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic and hydrophilic residues allows it to interact with a variety of molecular targets, making it versatile for different applications.

Eigenschaften

CAS-Nummer

824958-98-7

Molekularformel

C37H50N8O9

Molekulargewicht

750.8 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C37H50N8O9/c1-21(41-34(50)26(39)13-8-9-17-38)33(49)44-30(19-24-20-40-27-14-7-6-12-25(24)27)36(52)45-29(18-23-10-4-3-5-11-23)35(51)42-22(2)32(48)43-28(37(53)54)15-16-31(46)47/h3-7,10-12,14,20-22,26,28-30,40H,8-9,13,15-19,38-39H2,1-2H3,(H,41,50)(H,42,51)(H,43,48)(H,44,49)(H,45,52)(H,46,47)(H,53,54)/t21-,22-,26-,28-,29-,30-/m0/s1

InChI-Schlüssel

ZNAXNNQUVQQUDU-SBTOKBSGSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)N

Kanonische SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.